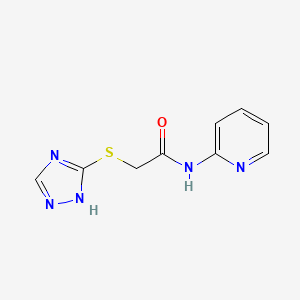

N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide often involves the condensation of specific thiols with chloroacetamides in the presence of anhydrous potassium carbonate. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been achieved through such condensation processes (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011). This method typically yields a series of compounds with varied substituents, showcasing the versatility and adaptability of this synthetic route.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their heterocyclic components, including the pyridine and triazole rings. The incorporation of these rings contributes to the compounds' unique chemical behaviors and interactions. Structural elucidation techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the molecular structure of these compounds. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate has been characterized by a combination of NMR, IR, and X-ray single-crystal determination (Orek, Koparir, Koparır, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are significantly influenced by their functional groups and molecular structure. They may participate in various chemical reactions, including acylation, condensation, and cyclization, to form new derivatives with potential biological activities. For example, the acylation of heteroaromatic amines has been explored for the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, highlighting the reactivity and versatility of these compounds (Ibrahim et al., 2011).

科学的研究の応用

Anticancer Activity

The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally related to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, by replacing the acetamide group with alkylurea, showed remarkable anticancer effects. The synthesized derivatives exhibited potent antiproliferative activities against various human cancer cell lines, with reduced acute oral toxicity and efficacy in inhibiting tumor growth in a mice model. This suggests that such compounds could serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with significant antimicrobial activity. The study highlighted the reactivity of these derivatives towards various nitrogen-based nucleophiles, producing compounds with high activity against several microbial strains. This showcases the potential of such compounds in developing new antimicrobials (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Insecticidal Assessment

The use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide related compounds in the development of novel insecticides (A. Fadda et al., 2017).

Enzyme Inhibitory Activities

Compounds structurally related to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide have been synthesized and evaluated for their enzyme inhibitory activities. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and showed inhibition potential against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This highlights the potential therapeutic applications of such compounds in treating diseases associated with enzyme dysfunction (N. Virk et al., 2018).

将来の方向性

The future directions for the study of “N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in various fields .

特性

IUPAC Name |

N-pyridin-2-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c15-8(5-16-9-11-6-12-14-9)13-7-3-1-2-4-10-7/h1-4,6H,5H2,(H,10,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZYEPGBMOZJCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)